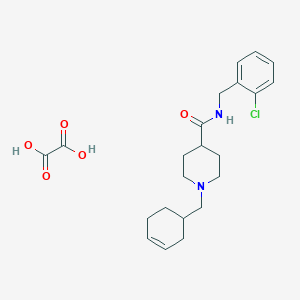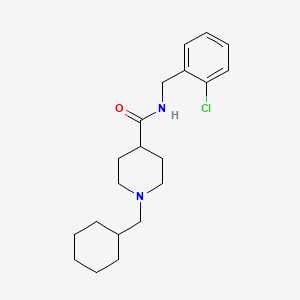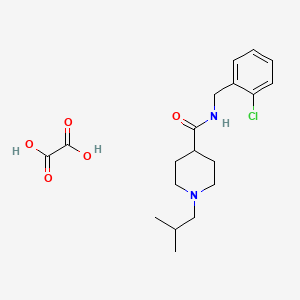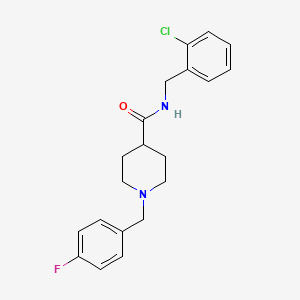![molecular formula C27H34N2O6 B3949518 1-[3-(benzyloxy)benzyl]-N-cyclopentyl-4-piperidinecarboxamide oxalate](/img/structure/B3949518.png)
1-[3-(benzyloxy)benzyl]-N-cyclopentyl-4-piperidinecarboxamide oxalate
Übersicht
Beschreibung
1-[3-(benzyloxy)benzyl]-N-cyclopentyl-4-piperidinecarboxamide oxalate, commonly known as CPP or CPP-115, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine carboxamide derivatives and is known to act as a potent inhibitor of the enzyme, gamma-aminobutyric acid aminotransferase (GABA-AT).
Wirkmechanismus
The primary mechanism of action of CPP-115 is the inhibition of 1-[3-(benzyloxy)benzyl]-N-cyclopentyl-4-piperidinecarboxamide oxalate, an enzyme that breaks down the neurotransmitter, gamma-aminobutyric acid (GABA). By inhibiting this compound, CPP-115 increases the levels of GABA in the brain, which can have a calming effect and reduce the activity of excitatory neurotransmitters. This mechanism of action is similar to that of benzodiazepines, but CPP-115 has been shown to have a lower potential for abuse and dependence.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPP-115 are largely related to its mechanism of action. By increasing the levels of GABA in the brain, CPP-115 can have a range of effects, including sedation, anxiolysis, and anticonvulsant activity. CPP-115 has also been shown to increase dopamine release in the brain, which may contribute to its potential therapeutic effects in addiction and neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of CPP-115 for lab experiments is its high potency and specificity for 1-[3-(benzyloxy)benzyl]-N-cyclopentyl-4-piperidinecarboxamide oxalate inhibition. This makes it a useful tool for studying the role of GABA in various physiological and pathological processes. However, CPP-115 is also highly lipophilic, which can make it difficult to work with in certain experimental settings. Additionally, the effects of CPP-115 on other enzymes and neurotransmitters in the brain are not well understood, which may limit its usefulness in certain experimental contexts.
Zukünftige Richtungen
There are several potential future directions for research on CPP-115. One area of interest is the development of more selective 1-[3-(benzyloxy)benzyl]-N-cyclopentyl-4-piperidinecarboxamide oxalate inhibitors that can target specific isoforms of the enzyme. This could lead to the development of more targeted therapies for addiction and neurological disorders. Another area of interest is the investigation of the effects of CPP-115 on other neurotransmitter systems, such as glutamate and acetylcholine. Finally, there is potential for the development of CPP-115 analogs with improved pharmacokinetic properties and reduced side effects.
Wissenschaftliche Forschungsanwendungen
CPP-115 has been extensively studied for its potential therapeutic applications, particularly in the treatment of addiction and neurological disorders. Preclinical studies have shown that CPP-115 can reduce drug-seeking behavior in animal models of addiction, including cocaine and nicotine addiction. CPP-115 has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Eigenschaften
IUPAC Name |
N-cyclopentyl-1-[(3-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O2.C2H2O4/c28-25(26-23-10-4-5-11-23)22-13-15-27(16-14-22)18-21-9-6-12-24(17-21)29-19-20-7-2-1-3-8-20;3-1(4)2(5)6/h1-3,6-9,12,17,22-23H,4-5,10-11,13-16,18-19H2,(H,26,28);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBNDTFLFZDHFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCN(CC2)CC3=CC(=CC=C3)OCC4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(benzyloxy)-3-methoxybenzyl]-N-[2-(diethylamino)ethyl]-4-piperidinecarboxamide](/img/structure/B3949435.png)
![N-[2-(diethylamino)ethyl]-1-(3-methoxybenzyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949436.png)
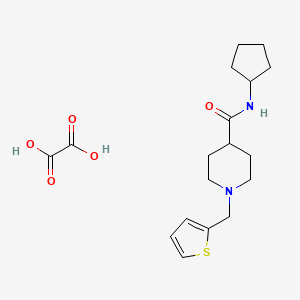
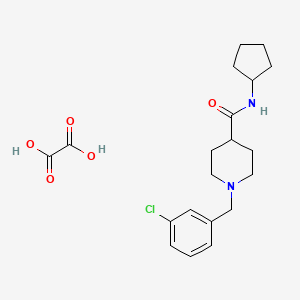
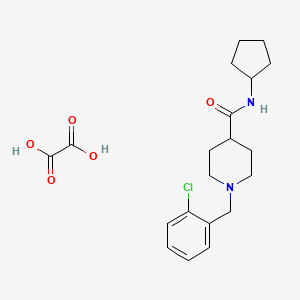
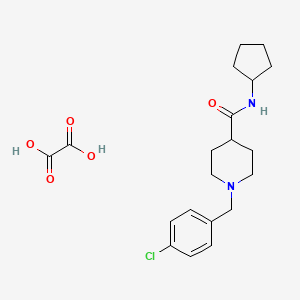
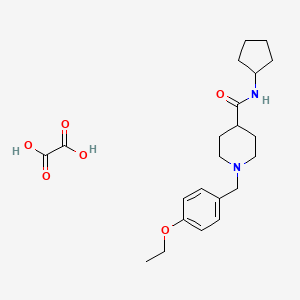
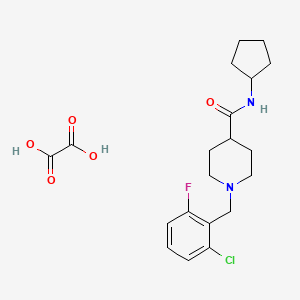
![1-[4-(benzyloxy)-3-methoxybenzyl]-N-cyclopentyl-4-piperidinecarboxamide oxalate](/img/structure/B3949522.png)
